2,3-Dihydroxybutanedial
Description
This unique arrangement of functional groups confers distinct chemical reactivity, enabling participation in tautomerization, cyclization, and nucleophilic addition reactions. For instance, vicinal diols and carbonyl-containing compounds often exhibit hydrogen bonding, solubility variations, and biological activity .
Properties
IUPAC Name |
2,3-dihydroxybutanedial | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-1-3(7)4(8)2-6/h1-4,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWVJXZLAWXQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435915 | |
| Record name | Butanedial, 2,3-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34361-91-6 | |
| Record name | Butanedial, 2,3-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Diacetyl (2,3-Butanedione) and 2,3-Pentanedione
Functional Groups : Diacetyl (two ketone groups) and 2,3-pentanedione (a five-carbon diketone) are α-diketones, whereas 2,3-dihydroxybutanedial contains aldehydes and hydroxyls.
Reactivity :
- Aldehydes (in this compound) are more electrophilic than ketones (in diacetyl), leading to faster nucleophilic additions (e.g., with amines or alcohols).
- The hydroxyl groups in this compound may promote intramolecular hemiacetal formation, a feature absent in diketones.
2,3-Dihydroxy-2,3-dimethylbutanedioic Acid (CAS No. 74543-88-7)
Structural Differences : This compound (a diacid with hydroxyl and methyl groups) contrasts with this compound in its carboxylic acid (-COOH) functionality.
Chemical Behavior :
3-Hydroxybenzaldehyde
Functional Groups : An aromatic aldehyde with a single hydroxyl group.
Comparison :
2,3-Disubstituted Thiochromones
Structural Context : Thiochromones feature a sulfur-containing heterocycle with substituents at the 2 and 3 positions.
Reactivity and Bioactivity :
- Substituted thiochromones exhibit antimicrobial and anticancer activities, suggesting that this compound’s hydroxyl and aldehyde groups might similarly confer bioactivity .

Research Findings and Data Gaps
- Antimicrobial Activity : references zone diameter data for "2,3" compounds, though specifics on this compound are unclear. Comparative studies with standardized antimicrobial agents (e.g., ampicillin) are needed.
- Conformational Analysis : The Cremer-Pople puckering coordinates () could model this compound’s cyclic conformations if intramolecular hemiacetal formation occurs.
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